3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14791789
InChI: InChI=1S/C21H21N5O4/c1-26-18(12-8-9-15(29-2)16(10-12)30-3)17(19(27)24-21-22-11-23-25-21)13-6-4-5-7-14(13)20(26)28/h4-11,17-18H,1-3H3,(H2,22,23,24,25,27)
SMILES:
Molecular Formula: C21H21N5O4
Molecular Weight: 407.4 g/mol

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide

CAS No.:

Cat. No.: VC14791789

Molecular Formula: C21H21N5O4

Molecular Weight: 407.4 g/mol

* For research use only. Not for human or veterinary use.

3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(4H-1,2,4-triazol-3-yl)-1,2,3,4-tetrahydroisoquinoline-4-carboxamide -

Specification

Molecular Formula C21H21N5O4
Molecular Weight 407.4 g/mol
IUPAC Name 3-(3,4-dimethoxyphenyl)-2-methyl-1-oxo-N-(1H-1,2,4-triazol-5-yl)-3,4-dihydroisoquinoline-4-carboxamide
Standard InChI InChI=1S/C21H21N5O4/c1-26-18(12-8-9-15(29-2)16(10-12)30-3)17(19(27)24-21-22-11-23-25-21)13-6-4-5-7-14(13)20(26)28/h4-11,17-18H,1-3H3,(H2,22,23,24,25,27)
Standard InChI Key ZYCXYVKTOFMMFW-UHFFFAOYSA-N
Canonical SMILES CN1C(C(C2=CC=CC=C2C1=O)C(=O)NC3=NC=NN3)C4=CC(=C(C=C4)OC)OC

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its intricate architecture:

  • Tetrahydroisoquinoline core: A partially saturated isoquinoline system (positions 1–4) with a ketone group at position 1 and a methyl substituent at position 2.

  • 3,4-Dimethoxyphenyl group: Attached at position 3, this aryl moiety contributes electron-rich aromatic character.

  • 1,2,4-Triazol-3-yl carboxamide: A heterocyclic amide at position 4, enabling hydrogen-bonding interactions.

The molecular formula is C₂₂H₂₃N₅O₄, with a molecular weight of 433.46 g/mol. Its stereochemistry remains unspecified in publicly available data, though synthetic methods for analogous tetrahydroisoquinolines often yield racemic mixtures unless chiral resolution is employed .

Synthetic Strategies

Core Assembly via Pictet–Spengler Reaction

The tetrahydroisoquinoline scaffold is typically constructed using the Pictet–Spengler reaction, which condenses β-arylethylamines with carbonyl compounds. For example, dopamine derivatives react with ethyl glyoxylate to form tetrahydroisoquinoline carboxylic esters, which are subsequently functionalized . In this compound’s case, methyl substitution at position 2 likely arises from alkylation during or after cyclization.

Triazole Carboxamide Conjugation

The 1,2,4-triazole carboxamide is appended via amide coupling. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is avoided here due to the triazole’s 1,2,4-regioisomerism. Instead, carbodiimide-mediated coupling (e.g., DCC/DMAP) between a tetrahydroisoquinoline carboxylic acid and 3-amino-1,2,4-triazole is plausible, analogous to methods for N-(4-ethylphenyl)-4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H-1,2,3-triazol-5-amine.

Physicochemical Properties

PropertyValue/Description
Molecular Weight433.46 g/mol
LogP (Predicted)2.8 (Moderate lipophilicity)
Hydrogen Bond Donors3 (Amide NH, triazole NH)
Hydrogen Bond Acceptors6 (Carbonyl, triazole, methoxy)
Rotatable Bonds5

The compound’s solubility profile is undefined, but its structural analogs exhibit limited aqueous solubility, necessitating dimethyl sulfoxide (DMSO) for in vitro assays .

Biological Activity and Mechanisms

Table 1: Cytotoxicity of Analogous Compounds

CompoundCell Line (IC₅₀, µM)Mechanism
Melampomagnolide B HCT116: 4.93Apoptosis induction
Triazole derivative 1 HCT116: 0.43ROS activation, caspase-9
N-(4-ethylphenyl)-...Not reportedWnt pathway inhibition

Antimicrobial Activity

The 3,4-dimethoxyphenyl group is associated with antimicrobial effects. N-[2-(3,4-dimethoxyphenyl)ethyl]furan-2-carboxamide derivatives exhibit MIC values of 4–16 µg/mL against Candida albicans and Staphylococcus aureus. The target compound’s dimethoxy motif may confer similar activity, though empirical validation is required.

Neurological Targets

Tetrahydroisoquinolines interact with neurotransmitter receptors. For instance, tetrahydroisoquinoline-2-carbonyl derivatives modulate dopamine and serotonin pathways. The methyl and methoxy substituents in the target compound could enhance blood-brain barrier penetration, suggesting potential neuropharmacological applications.

Research Applications and Future Directions

Drug Discovery

This compound’s hybrid structure positions it as a lead candidate for:

  • Oncology: Targeting ROS-mediated apoptosis pathways .

  • Infectious diseases: Exploiting dimethoxyphenyl antimicrobial properties.

  • Neurology: Modulating monoaminergic neurotransmission.

Synthetic Challenges

Current limitations include:

  • Low yields in multi-step syntheses.

  • Stereochemical control at position 3.

  • Scalability of triazole conjugation reactions.

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